N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(3-METHYLPIPERIDIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that features a unique combination of benzodioxole, piperidine, phenyl, and pyrazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(3-METHYLPIPERIDIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperidine intermediates, followed by their coupling with the pyrazolopyrimidine core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(3-METHYLPIPERIDIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(3-METHYLPIPERIDIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-(3-METHYLPIPERIDIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHYLPIPERIDIN-4-AMINE: Shares the benzodioxole and piperidine moieties but lacks the pyrazolopyrimidine core.
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Contains the benzodioxole moiety but differs in the rest of the structure.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-6-(3-METHYLPIPERIDIN-1-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N6O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H24N6O2/c1-16-6-5-11-29(14-16)24-27-22(26-17-9-10-20-21(12-17)32-15-31-20)19-13-25-30(23(19)28-24)18-7-3-2-4-8-18/h2-4,7-10,12-13,16H,5-6,11,14-15H2,1H3,(H,26,27,28) |
InChI Key |
QGKGEANJRXVLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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